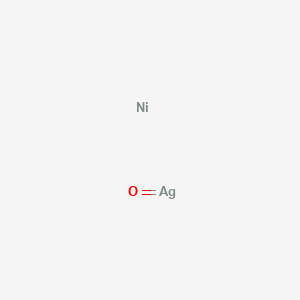

Nickel silver oxide

Description

Properties

CAS No. |

100438-90-2 |

|---|---|

Molecular Formula |

AgNiO |

Molecular Weight |

182.561 g/mol |

IUPAC Name |

nickel;oxosilver |

InChI |

InChI=1S/Ag.Ni.O |

InChI Key |

OFKLXPIYUOJPPI-UHFFFAOYSA-N |

Canonical SMILES |

O=[Ag].[Ni] |

Origin of Product |

United States |

Theoretical Frameworks and Computational Modeling of Nickel Silver Oxide Compounds

Electronic Structure Calculations for Nickel Silver Oxide Systems

Electronic structure calculations are fundamental to understanding the intrinsic properties of this compound systems. These calculations reveal how electrons are arranged and behave within the material, which in turn governs its electrical, magnetic, and optical characteristics.

Density Functional Theory (DFT) is a widely used method for these investigations. acs.org A specific implementation, the GGA+U method (Generalized Gradient Approximation with a Hubbard U correction), has been employed to calculate the band structure of thin films of nickel oxide on a silver substrate (NiO/Ag(100)). epj.org These studies show that the interface between NiO and Ag(100) becomes metallized. epj.org Even in a five-layer NiO film, the silver substrate continues to influence the properties of the outermost layers, indicating that bulk properties are not yet reached. epj.org For bulk nickel oxide (NiO), DFT+U calculations using a Hubbard U value of 4.6 eV for nickel's d-states can correct the underestimation of the band gap that occurs with standard LDA and GGA approximations. quantumatk.com This approach yields a calculated band gap of 3.38 eV, which is a significant improvement over the 0.8 eV calculated with SGGA and closer to the experimental value of 4.0 eV. quantumatk.com

For diatomic nickel oxide, a variety of quantum chemistry methods have been benchmarked to predict its electronic structure and properties. rsc.orgrsc.org Methods like CASSCF (Complete Active Space Self-Consistent Field) and icMRCI+Q (internally contracted Multi-Reference Configuration Interaction with Davidson correction) are used. rsc.orgrsc.org The icMRCI+Q method predicts a triplet (³Σ−) ground state for diatomic NiO and highlights the significant ionic character of the Ni-O bond. rsc.orgrsc.org The accuracy of different DFT functionals has also been tested, with functionals like ωB97XD, CAM-B3LYP, and τ-HCTH providing vibrational frequencies in close agreement with experimental data. rsc.orgrsc.org

X-ray photoelectron spectroscopy studies of mixed silver-nickel oxide (AgNiO₂) have revealed the presence of both Ni²⁺ and Ni³⁺ species on the material's surface, alongside a single oxidized silver state. aip.org

| System | Computational Method | Key Finding/Calculated Value | Reference |

|---|---|---|---|

| Diatomic NiO | icMRCI+Q | Bond Length (re): 1.5992 Å | rsc.orgrsc.org |

| Diatomic NiO | icMRCI+Q | Vibrational Frequency (ωe): 835.0 cm⁻¹ | rsc.orgrsc.org |

| Diatomic NiO | Feller–Peterson–Dixon (FPD) | Bond Dissociation Energy: 352.4 kJ mol⁻¹ | rsc.orgrsc.org |

| Bulk NiO Crystal | DFT+U (GGA) | Band Gap: 3.38 eV | quantumatk.com |

| Bulk NiO Crystal | DFT (SGGA) | Band Gap: 0.8 eV | quantumatk.com |

| NiO/Ag(100) Film | GGA+U | Interfacial layer is metallised. | epj.org |

Simulation of Interfacial Phenomena and Surface Reactivity

Simulations of interfacial phenomena and surface reactivity are crucial for applications such as catalysis and sensors, where the surface properties of this compound compounds dictate their performance. These simulations model the interactions at the boundary between the material and its environment.

Molecular dynamics (MD) simulations have been used to investigate the temperature effects on the low index surfaces of nickel oxide. aps.org These simulations calculate surface energies and observe surface melting and reconstruction at high temperatures (around 2000 K). aps.org For instance, the {110} surface of NiO reconstructs to form more densely packed {100} microfacets. aps.org

The reactivity of mixed silver-nickel oxide (AgNiO₂) has been investigated during CO oxidation. aip.org It was found that AgNiO₂ can interact with CO even at room temperature. aip.org This interaction leads to the titration of lattice and weakly charged oxygen species. aip.org Below 100°C, carbonate-like species accumulate on the surface, while above 150°C, the mixed oxide structure breaks down, forming separate metallic silver and oxidized nickel particles. aip.org

Theoretical approaches have also been used to guide the design of catalysts. A theory-guided, single-atom alloy approach identified nickel as a dopant in silver that could enhance selective oxidation by activating molecular oxygen without binding it too strongly. x-mol.net Multiscale modeling, combining Density Functional Theory (DFT) and MD simulations, has been used to study how patterned nickel particles can enhance the wetting and spreading of liquid silver on oxide surfaces. These simulations showed that the attraction between silver and nickel promotes spreading, with an optimal hexagonal nickel pattern increasing the wetting area by 224% compared to a bare oxide surface.

| System/Process | Simulation Technique | Key Observation | Reference |

|---|---|---|---|

| NiO Surfaces ({100}, {110}, {111}) | Molecular Dynamics | Surface melting observed above 2000 K for {110} and {111} surfaces. | aps.org |

| NiO {110} Surface | Molecular Dynamics | Reconstructs to form {100} microfacets at high temperature. | aps.org |

| AgNiO₂ + CO | X-ray Photoelectron Spectroscopy | Surface structure disrupts above 150 °C, forming Ag⁰ and NiOₓ particles. | aip.org |

| Liquid Ag on Ni-patterned Oxide | MD Simulations | Wetting area enhanced by 224% with an optimal hexagonal Ni pattern. |

Quantum Mechanical and Molecular Dynamics Approaches

A variety of quantum mechanical (QM) and molecular dynamics (MD) methods form the theoretical foundation for studying this compound compounds. aps.orgacs.orgresearchgate.netacs.org These approaches operate at different levels of theory and are chosen based on the desired balance between computational cost and accuracy.

Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), provide detailed descriptions of electronic structure, chemical bonding, and reaction pathways. acs.org DFT is used to calculate properties like adsorption energies and to model the partial density of states (PDOS) for bimetallic systems, which helps in understanding catalyst interactions. mdpi.com For complex systems, such as large nanoparticles, QM methods that replace core electrons with effective core potentials (ECPs) or pseudopotentials (like LANL2DZ) are common to reduce computational demand. acs.org Quantum Monte Carlo (QMC) methods represent a higher level of theory, offering great accuracy for calculating system energies, which is critical for studying the effects of doping on the energetics of materials like nickel oxide. anl.gov

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insight into dynamic processes like diffusion, thermal stability, and structural transformations. bohrium.comnih.gov Reactive force fields, such as ReaxFF, have been developed for the nickel-oxygen system to simulate processes like oxidation. researchgate.net These force fields are trained on data from QM calculations and can bridge the gap between atomistic calculations and experimental observations. researchgate.net MD simulations using ReaxFF have been employed to study nickel self-diffusion, oxygen diffusion, and the initial stages of internal oxidation in nickel, even proposing a new diffusion mechanism where oxygen moves as an oxygen-vacancy pair. researchgate.net

Investigation of Defect Chemistry and Non-Stoichiometry in this compound

The properties of this compound are often dominated by defect chemistry and non-stoichiometry. wikipedia.orgstackexchange.com Computational modeling is a powerful tool for investigating the formation of point defects—such as vacancies and interstitials—and their influence on the material's behavior. scribd.comresearchgate.net

Nickel oxide (NiO) is a model system for studying non-stoichiometry in transition metal oxides. scribd.comresearchgate.net It is known to be a metal-deficit p-type semiconductor, where the composition can deviate from the perfect 1:1 ratio, written as Ni₁₋δO. scribd.comresearchgate.net This non-stoichiometry is due to the presence of nickel vacancies. scribd.com The formation of these defects is influenced by preparation conditions, such as temperature and oxygen pressure. scribd.com Theoretical techniques based on energy minimization and the Mott-Littleton methodology are used to model these defects accurately. acs.org

Computational studies on La₂NiO₄₊δ have shown that its oxidation is an exothermic process, with charge compensation occurring through the formation of holes, preferably on the nickel sites. acs.org The calculations of formation energies for intrinsic atomic defects, like Schottky and Frenkel defects, indicate they are not highly favorable in this material. acs.org In doped systems, simulations can predict how foreign atoms (dopants) will be incorporated into the crystal lattice and what compensation mechanisms (e.g., oxygen vacancy formation) will occur. researchgate.net For instance, in cold-pressed silver/nickel hydroxide (B78521) electrodes, it is suggested that numerous defects generated during the process enhance the hydrogen adsorption on the silver substrate, while Ni(OH)₂ islands provide active sites for water dissociation. rsc.org

| Material System | Focus of Study | Theoretical Approach | Key Finding | Reference |

|---|---|---|---|---|

| Ni₁₋δO | Non-stoichiometry | General Defect Theory | Metal-deficit p-type semiconductor due to Ni vacancies. | scribd.comresearchgate.net |

| La₂NiO₄₊δ | Intrinsic Defects | Energy Minimization | Schottky and Frenkel defect formation is not highly favorable. | acs.org |

| La₂NiO₄₊δ | Oxidation | Energy Minimization | Oxidation is exothermic; charge is compensated by hole formation on Ni sites. | acs.org |

| Ag/Ni(OH)₂ | Defect-rich catalyst | Experimental/Conceptual | Defects in Ag enhance hydrogen adsorption. | rsc.org |

Advanced Synthesis Methodologies for Nickel Silver Oxide Nanostructures and Composites

Solution-Based Chemical Synthesis Routes

Solution-based methods are widely employed for the synthesis of nickel silver oxide nanomaterials due to their versatility, low cost, and ability to control particle characteristics. These routes involve the chemical transformation of molecular precursors in a liquid medium to form solid nanoparticles.

Co-precipitation and Controlled Precipitation Techniques

Co-precipitation is a facile and effective method for synthesizing multicomponent oxide nanoparticles by simultaneously precipitating the precursor salts of the constituent metals from a solution. aip.orglgu.edu.pk This technique allows for the creation of homogeneous, finely mixed composite materials at a molecular level.

In a typical co-precipitation synthesis of mixed silver-nickel oxide (AgNiO₂), solutions of silver nitrate (B79036) (AgNO₃) and nickel nitrate (Ni(NO₃)₂·6H₂O) are used as precursors. aip.org The precipitation is induced by adding an alkaline solution, such as sodium hydroxide (B78521) (NaOH), often in the presence of an oxidizing agent like sodium persulfate (Na₂S₂O₈). aip.org The resulting black precipitate is then aged at an elevated temperature, for instance at 90°C, to ensure complete reaction and improve crystallinity. aip.org This process yields AgNiO₂ with a delafossite-type structure. aip.org

Controlled precipitation is a variation where reaction parameters such as pH, temperature, and addition rate of the precipitating agent are meticulously managed to influence the size and morphology of the nanoparticles. For instance, nickel oxide (NiO) nanoparticles can be synthesized by adding NaOH to a nickel nitrate solution with vigorous stirring, followed by calcination of the precipitate at temperatures around 400°C. electrochemsci.org This simple chemical precipitation method is valued for its scalability and straightforward procedure. nih.gov

Research Findings on Co-precipitation of Nickel Silver Oxides

| Target Material | Precursors | Precipitating Agent / Conditions | Key Findings | Reference |

|---|---|---|---|---|

| AgNiO₂ | AgNO₃, Ni(NO₃)₂·6H₂O | NaOH, Na₂S₂O₈, Aged at 90°C | Formed black precipitate of AgNiO₂ with a delafossite-type crystal structure. | aip.org |

| Cu-doped Ag₂O and NiO | Silver oxide, Nickel oxide, Copper precursor | Sodium dodecyl sulfate (B86663) (SDS) as surfactant | Successful doping of copper into the silver and nickel oxide nanoparticles. | lgu.edu.pk |

| NiO Nanoparticles | Ni(NO₃)₂·6H₂O | NaOH, Calcination at 400°C | Simple method produced NiO NPs for electrochemical sensor applications. | electrochemsci.org |

Sol-Gel Processing and Hydrothermal Synthesis

Sol-Gel Processing is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For synthesizing silver and nickel oxide composites, metal precursors like nickel nitrate (Ni(NO₃)₂·6H₂O) and silver nitrate (AgNO₃) are dissolved in a solvent, often with a chelating agent like citric acid. utm.my The pH is adjusted, typically to around 7 with ammonia (B1221849), and the solution is heated (e.g., to 70-80°C) to promote the formation of a gel. utm.my This gel is then dried and calcined at higher temperatures (e.g., 400-800°C) to yield the final crystalline oxide nanoparticles. utm.my The sol-gel method offers excellent control over the chemical composition and microstructure of the final product. researchgate.netmdpi.com For instance, silver-doped nickel oxide (NiO:Ag) has been successfully synthesized using this method for application as a hole-transport layer in polymer light-emitting diodes. nih.gov

Hydrothermal Synthesis involves chemical reactions in aqueous solutions above ambient temperature and pressure within a sealed vessel called an autoclave. utm.myoptica.org This method is particularly effective for synthesizing crystalline nanostructures directly from solution without requiring a post-synthesis high-temperature calcination step. For producing metallic Ag/NiO nanoarrays, precursors such as AgNO₃, Ni(NO₃)₂·6H₂O, hexamethylenetetramine (HMT), and urea (B33335) are dissolved and heated in an autoclave. utm.my The temperature and duration of the reaction (e.g., 180°C for 15 hours) are critical parameters that influence the morphology of the resulting nanostructures, such as NiO nanosheets grown on nickel foam. optica.orgrsc.org

Comparative Data on Sol-Gel and Hydrothermal Synthesis

| Method | Precursors | Key Process Parameters | Resulting Nanostructure | Reference |

|---|---|---|---|---|

| Sol-Gel | Ni(NO₃)₂·6H₂O, AgNO₃, Citric Acid | pH ~7, Gelation at 70°C, Calcination at 400°C | Ag/NiO nanocomposites (AgₓNi₁₋ₓO). | utm.my |

| Sol-Gel | Nickel nitrate hexahydrate, Gelatin | Heating at 80°C for 15h, Calcination at 450°C | Nanosphere-shaped NiO nanoparticles. | mdpi.com |

| Hydrothermal | Ni(NO₃)₂·6H₂O, Urea | 140-180°C for 6h in an autoclave | Nickel oxide nanostructures with varying morphology depending on temperature. | optica.org |

Wet Chemical Reduction and Galvanic Displacement Approaches

Wet Chemical Reduction is a method where metal ions in a solution are reduced to their metallic state by a reducing agent. This technique is often used to deposit metallic silver nanoparticles onto nickel oxide structures. For example, to fabricate Ag-NiO electrodes, NiO nanosheets are first synthesized and then immersed in an aqueous solution of silver nitrate (AgNO₃), where a reducing agent is introduced to form silver particles on the NiO surface. rsc.org Similarly, nickel-silver (Ni@Ag) core-shell nanoparticles can be produced by first synthesizing nickel nanoparticles via chemical reduction using a strong reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by the formation of a silver shell. nih.govnih.gov

Galvanic Displacement (or transmetalation) is an electrochemical process that leverages the difference in redox potentials between two different metals. dovepress.com This technique is particularly effective for creating core-shell nanostructures, such as Ni@Ag. nih.gov The process begins with the synthesis of nanoparticles of a less noble metal, like nickel. These nickel nanoparticles are then introduced into a solution containing ions of a more noble metal, such as silver (Ag⁺). nih.gov Due to the higher redox potential of the Ag⁺/Ag pair compared to the Ni²⁺/Ni pair, the nickel atoms on the surface of the nanoparticles are oxidized and dissolve into the solution, while the silver ions are simultaneously reduced and deposited onto the nickel core, forming a shell. nih.govdovepress.com This spontaneous reaction allows for the simple, low-cost synthesis of bimetallic nanoparticles with a controlled shell thickness. nih.govdovepress.comosti.gov

Green Synthesis Protocols Utilizing Biological Extracts

Green synthesis has emerged as an eco-friendly, cost-effective, and simple alternative to conventional chemical and physical methods for nanoparticle fabrication. humanjournals.com This approach utilizes biological entities, most commonly plant extracts, which contain phytochemicals like flavonoids, terpenoids, alkaloids, and polyphenols. scielo.org.za These compounds act as both reducing and capping agents, converting metal salts into nanoparticles and stabilizing them to prevent agglomeration. humanjournals.comscielo.org.za

For the synthesis of nickel oxide or silver-nickel nanoparticles, an aqueous extract is prepared from a specific part of a plant (e.g., leaves). scielo.org.zadergipark.org.tr This extract is then mixed with a solution of the metal precursor, such as nickel nitrate (Ni(NO₃)₂·6H₂O) or a mixture of nickel and silver salts. dergipark.org.trresearchgate.net The reaction is often facilitated by gentle heating (e.g., at 80°C), leading to a color change that indicates the formation of nanoparticles. scielo.org.za The resulting nanoparticles are then purified through centrifugation and washing. scielo.org.za

Examples of Plant Extracts in Green Synthesis

| Plant Extract Source | Precursor(s) | Resulting Nanoparticles | Average Size | Reference |

|---|---|---|---|---|

| Populus ciliata (leaves) | Ni(NO₃)₂·6H₂O | Nickel Oxide (NiO-NPs) | - | scielo.org.za |

| Ocimum sanctum (Tulsi leaves) | - | Nickel (Ni-Gs) | 12-36 nm | humanjournals.com |

| Peumus boldus | Ni(NO₃)₂·6H₂O | Nickel (NiNPs) | 15-20 nm | dergipark.org.tr |

| Salvadora persica | Silver and Nickel salts | Ag-Ni bimetallic nanoparticles | 23.67 nm | researchgate.net |

Vapor-Phase and Solid-State Fabrication Methods

Vapor-phase and solid-state methods typically involve higher temperatures and are used to produce crystalline films or powders. These techniques rely on the thermal energy to drive the chemical reactions and phase transformations necessary for the formation of the desired oxide materials.

Thermal Decomposition and Annealing Processes

Thermal Decomposition is a straightforward process where a precursor material, often a metal-organic complex or a metal salt, is heated to a specific temperature at which it breaks down to form the desired metal oxide. utm.myikm.org.my For synthesizing binary (NiO)₀.₄(Ag₂O)₀.₆ nanoparticles, precursors like nickel nitrate and silver nitrate are dissolved with a capping agent such as polyvinylpyrrolidone (B124986) (PVP), dried, and then calcined at temperatures ranging from 500°C to 800°C. utm.my The calcination temperature significantly influences the crystallite size, which was observed to increase from ~25 nm to ~37 nm as the temperature was raised from 500°C to 800°C. utm.my This method is advantageous due to its simplicity and the production of pure nanoparticles. utm.my

Annealing is a heat treatment process that alters the microstructure of a material to improve its properties, such as crystallinity and uniformity. totalmateria.com In the context of this compound synthesis, annealing is often a post-treatment step. For example, NiO nanosheets synthesized via a solvothermal method can be annealed in air at 300°C to achieve a highly crystalline structure. rsc.org Similarly, NiOₓ films for solar cell applications are often subjected to thermal annealing at temperatures between 250°C and 300°C to convert nickel hydroxide precursors into nickel oxide. nih.gov The temperature and atmosphere during annealing are critical control factors; for instance, bright annealing requires a controlled reducing atmosphere to prevent surface oxidation. totalmateria.com

Impact of Temperature on Nanoparticle Properties in Thermal Processes

| Process | Precursor(s) / Material | Temperature Range (°C) | Effect on Material Properties | Reference(s) |

|---|---|---|---|---|

| Thermal Treatment | Ni(NO₃)₂, AgNO₃, PVP | 500 - 800 | Crystallite size increased from 25.4 nm to 37.0 nm with temperature. | utm.my |

| Thermal Decomposition | Aqua(2-amino-6-methyl pyrimidine-4-ol and isoleucine) Ni(II) complex | 800 | Produced uniform spherical NiO nanoparticles in the range of 10–18 nm. | ikm.org.my |

| Thermal Decomposition | [Ni₂(o-tol)₂(H₂O)₈]Cl₄ complex | ~600 | Decomposed the complex to form NiO nanoparticles with a crystallite size of 9–12 nm. | icm.edu.pl |

| Annealing | NiO nanosheets on nickel foam | 300 | Resulted in a highly crystalline NiO structure. | rsc.org |

Flame-Based Synthesis and Aerosol Methodologies

Flame-based synthesis, particularly flame spray pyrolysis (FSP), is a powerful and scalable method for producing a wide range of nanomaterials, including nickel silver oxides. rsc.org This technique involves the combustion of a precursor solution, which is atomized into fine droplets and introduced into a high-temperature flame. rsc.org The intense heat facilitates the rapid decomposition of the precursors and the subsequent formation of nanoparticles. rsc.org

A notable variation is the flame-driven high-temperature reducing jet (HTRJ) method, which has been successfully employed for the synthesis of bimetallic Ni-Ag nanopowders. utm.mydovepress.com In this process, a solution of metal precursors is injected into the throat of a nozzle through which combustion products of a fuel flame are flowing. utm.my This environment promotes the rapid creation of an aerosol of multicomponent metal nanoparticles. utm.my The HTRJ process allows for the production of core-shell nanoparticles, for instance, with a nickel core and a silver shell, with diameters in the range of 4–5 nm. dovepress.com

Aerosol-assisted chemical vapor deposition (AACVD) is another valuable technique for creating thin films of nickel oxide and its composites. rsc.orgacs.orgresearchgate.net In AACVD, an aerosol of a precursor solution is generated, typically using an ultrasonic humidifier, and transported to a heated substrate where the film deposition occurs through evaporation, decomposition, and chemical reaction. researchgate.net This method has been used to produce cubic NiO films with an octahedral-like grain structure. acs.orgresearchgate.net The thickness of the films can be controlled by the deposition time. acs.orgresearchgate.net

| Method | Precursors | Key Features | Resulting Nanostructure |

| Flame Spray Pyrolysis (FSP) | Metal-containing organic precursors | Scalable, high production rates, accurate control over composition and size. rsc.orgsigmaaldrich.com | Mixed oxides, metal-ceramic composites. sigmaaldrich.com |

| High-Temperature Reducing Jet (HTRJ) | Metal nitrate aqueous precursor | Inverted diffusion flame, reducing environment. dovepress.com | Core-shell Ni@Ag nanoparticles (4-5 nm). dovepress.com |

| Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Nickel(II) acetylacetonate | Deposition on heated substrates, control over film thickness. acs.orgresearchgate.netacs.org | Cubic NiO thin films. acs.orgresearchgate.net |

Pulsed Laser Deposition for Thin Film Growth

Pulsed laser deposition (PLD) is a physical vapor deposition technique utilized for the fabrication of high-quality thin films. acs.orgresearchgate.netscirp.org In this method, a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited. This process ablates the target material, creating a plasma plume that expands and deposits as a thin film on a substrate. researchgate.net

For the growth of nickel oxide thin films, a nickel target is ablated in a controlled oxygen atmosphere. researchgate.net The substrate can be heated to influence the crystallinity of the deposited film. researchgate.net Post-deposition heat treatment can further enhance crystallization and address any oxygen deficiencies. researchgate.net PLD has been used to create transparent nickel oxide thin films. researchgate.net The structural, morphological, and optical properties of the films are influenced by the deposition parameters. researchgate.net Thin silver oxide films can also be prepared using PLD. mdpi.com

| Parameter | Description | Effect on Film Properties |

| Laser Source | Excimer laser (e.g., ArF*, λ=193nm) researchgate.net | Provides the energy for target ablation. |

| Target | High-purity nickel or silver researchgate.netmdpi.com | Source material for the thin film. |

| Ambient Atmosphere | Controlled pressure of oxygen researchgate.net | Influences the stoichiometry of the oxide film. |

| Substrate Temperature | Room temperature to several hundred degrees Celsius researchgate.net | Affects the crystallinity and morphology of the film. |

| Post-Deposition Annealing | Heat treatment in air | Promotes crystallization and improves transparency. researchgate.net |

Chemical Spray Pyrolysis for Film Deposition

Chemical spray pyrolysis (CSP) is a simple, cost-effective, and scalable technique for depositing thin films of various materials, including nickel oxide and silver-doped nickel oxide. scirp.orgchalcogen.ropaspk.orgsemanticscholar.org The method involves spraying a solution containing the desired precursors onto a heated substrate. scirp.orgchalcogen.ro The droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of a solid film. scirp.org

For producing silver-doped NiO films, an aqueous solution containing nickel chloride (NiCl2·6H2O) and silver nitrate (AgNO3) can be used. chalcogen.ro The substrate temperature is a critical parameter, typically maintained around 400°C. chalcogen.ro The concentration of the silver dopant can be varied to tune the optical and electrical properties of the films. chalcogen.ro For instance, increasing the silver concentration has been shown to decrease the optical bandgap of NiO films. chalcogen.ro The technique has been used to produce films with a cubic crystal structure. chalcogen.ro

| Parameter | Material/Value | Reference |

| Precursor (Matrix) | Nickel Acetate (B1210297) or Nickel Chloride | scirp.orgchalcogen.ro |

| Precursor (Dopant) | Silver Nitrate (AgNO3) | chalcogen.ro |

| Substrate Temperature | 225°C to 400°C | scirp.orgchalcogen.rosemanticscholar.org |

| Resulting Structure | Cubic crystal structure | chalcogen.ro |

Electrochemical Fabrication Strategies

Electrochemical methods offer a high degree of control over the synthesis of nanostructures and thin films, often at or near room temperature. These techniques are particularly well-suited for creating uniform coatings and complex morphologies.

Electrodeposition and Electrosynthesis Techniques

Electrodeposition is a widely used technique for producing thin films and coatings of metals and metal oxides. utm.my In the context of this compound, this method can be used to deposit Ni-Ag alloy thin films. researchgate.net The process typically involves passing a constant current (galvanostatic) or applying a constant potential (potentiostatic) through an electrolyte solution containing ions of the metals to be deposited. researchgate.netosf.io

For Ni-Ag thin films, an electrolyte containing nickel sulfate (NiSO4), silver nitrate (AgNO3), and a complexing agent like sodium citrate (B86180) is often used. researchgate.net The composition and crystal structure of the deposited film are highly dependent on the current density and the concentration of metal ions in the electrolyte. researchgate.net At low current densities, silver deposition is dominant due to its lower reduction potential. researchgate.net As the current density increases, nickel deposition becomes more significant due to mass transfer limitations of silver ions. researchgate.net

Electrosynthesis can also be employed to produce nickel hydroxide (Ni(OH)2), a precursor for nickel oxide. uii.ac.id This involves the electrolysis of a solution like potassium hydroxide (KOH) using a nickel electrode. uii.ac.id The Ni(OH)2 formed on the electrode surface can then be converted to nickel oxide through heat treatment. ekb.eg

| Technique | Electrolyte Composition | Key Parameters | Product |

| Galvanostatic Electrodeposition | NiSO4, AgNO3, Sodium Citrate | Current density, electrolyte concentration, pH. researchgate.net | Ni-Ag thin films. researchgate.net |

| Electrosynthesis | KOH solution | Electrolysis potential, electrolysis time. uii.ac.id | Ni(OH)2. uii.ac.id |

Anodic Oxidation and Galvanostatic Methods

Anodic oxidation is a process where a metal is made the anode in an electrolytic cell to create an oxide layer on its surface. This method can be used to form silver oxide (AgO) films on a silver electrode. aip.org The process can involve a two-step oxidation: a pre-oxidation at a lower potential to form an Ag2O film, followed by a second oxidation at a higher potential to obtain the AgO film. aip.org

Galvanostatic methods, which involve applying a constant current, are also utilized in the synthesis of nickel-based materials. For instance, NiO nanoplates can be prepared by electrodeposition at a constant current density in a solution of nickel nitrate. utm.my Similarly, thin layers of nickel can be electrodeposited onto substrates using constant current pulses from an electrolyte containing NiSO4. osf.io The resulting nickel structures can then be oxidized to form nickel oxyhydroxide (NiOOH), a catalytically active species. osf.io The morphology of the electrodeposited nickel can be influenced by the current density, which in turn affects the co-evolution of hydrogen gas. researchgate.net

| Method | Material System | Process Description | Resulting Material |

| Anodic Oxidation | Silver in alkaline solution (e.g., 1M NaOH) | Two-step oxidation at different potentials. aip.org | Silver oxide (AgO) thin films. aip.org |

| Galvanostatic Electrodeposition | Nickel nitrate solution | Deposition at a constant current density. utm.my | NiO nanoplates. utm.my |

| Galvanostatic Pulses | NiSO4 solution | Electrodeposition using short, constant current pulses. osf.io | Nickel thin-layers for subsequent oxidation. osf.io |

Control of Morphological and Structural Features

The morphology and structure of this compound nanostructures are critical determinants of their physical and chemical properties. Precise control over these features can be achieved by manipulating various parameters during the synthesis process. mdpi.com

Several factors play a crucial role in determining the final morphology, including the nature and concentration of precursors, the type of reducing and stabilizing agents, the solvent used, and the reaction temperature and time. mdpi.com For example, the precursor concentration can be adjusted to create complex morphologies like nanoflowers and spiky nanospheres. mdpi.com The choice of solvent can impact ion diffusion rates, thereby influencing the size and shape of the nanoparticles. mdpi.com

In hydrothermal synthesis, the pH of the precursor solution is a key parameter for controlling the morphology of NiO nanostructures. rsc.org By adjusting the pH with a base like ammonia, different morphologies such as nanoparticles, porous structures, and multi-shelled microspheres can be obtained. rsc.org

Stabilizing agents are essential for controlling the shape and size of nanoparticles by preferentially adsorbing onto specific crystal facets, thereby inhibiting their growth. mdpi.com This controlled growth allows for the formation of well-defined shapes like cubes. mdpi.com In the absence of a stabilizing agent, uniform growth occurs on all crystal surfaces. mdpi.com

The crystalline properties of thin films, such as those produced by sputtering, can be influenced by post-deposition treatments. For instance, annealing nickel films in an electrical furnace can lead to the formation of NiO films. d-nb.info The thickness of a subsequently deposited silver layer can also affect the crystalline properties and surface morphology of the resulting Ag/NiO films. d-nb.info

| Parameter | Influence on Morphology/Structure | Example |

| Precursor Concentration | Can induce complex morphologies and increase nanoparticle size. mdpi.com | Higher Ni2+ concentrations lead to larger chain-like nanostructures. mdpi.com |

| pH of Precursor Solution | Controls the morphology in hydrothermal synthesis. rsc.org | Varying pH from 8.30 to 10.90 yields nanoparticles, porous structures, or multi-shelled NiO spheres. rsc.org |

| Stabilizing Agent | Controls shape and size by selective adsorption on crystal faces. mdpi.com | Preferential interaction with the (100) plane of nickel can lead to the formation of cubic nanoparticles. mdpi.com |

| Post-Deposition Annealing | Improves crystalline properties. d-nb.info | Annealing of Ni films at 500°C produces NiO films. d-nb.info |

| Film Thickness | Affects surface morphology and crystalline properties. d-nb.info | Increasing Ag film thickness on NiO improves crystalline properties. d-nb.info |

Templating and Self-Assembly Approaches for Nanostructures

Templating and self-assembly are powerful bottom-up strategies for creating well-defined and ordered nickel oxide nanostructures. These methods utilize pre-existing structures or spontaneous organization to guide the formation of nanoparticles into desired architectures, such as sheets, wires, and porous frameworks.

Templating Synthesis

This approach uses a scaffold or template to direct the growth of nanomaterials into specific shapes and sizes. ijirmps.org The template can be either "hard" or "soft."

Hard Templates: These are solid, pre-formed structures with defined pores or channels. Porous materials like ion-exchange resins can serve as templates where nickel ions are loaded into the cationic exchange sites and subsequently reduced to form nanoparticles within the polymer matrix. nih.gov This method allows for the creation of passivated nickel nanoparticles embedded within the template structure. nih.gov The final morphology of the nanostructure is a direct replica of the template's pores.

Soft Templates: These consist of dynamic, organic structures such as surfactants, polymers, or even biological materials that can be easily removed after synthesis. rsc.org The synthesis of transition metal oxides is often facilitated by soft templates due to their low cost and the ease of template removal via pyrolysis or chemical treatment. rsc.org For instance, green synthesis approaches have utilized vermicelli as a template and black tea as a reducing agent to produce nickel oxide nanoparticles with a nanosheet morphology. researchgate.net In other work, urea and 2-hydroxyethyl cellulose (B213188) have been used as templates in hydrothermal methods to control the shape and particle size of the resulting NiO catalyst. ekb.eg

Self-Assembly

Self-assembly involves the spontaneous organization of components into stable, well-defined structures. This process is driven by interactions between the particles, such as van der Waals forces, electrostatic interactions, or hydrogen bonding.

A notable example is the self-assembly of nickel oxide nanoparticles within lignin-derived mesoporous carbon frameworks. rsc.orgresearchgate.net In this method, a mixture of lignin-derived polymers and a transition metal nitrate hydrate (B1144303) forms a liquid crystalline mesophase. Through solvent evaporation, this mixture self-assembles, leading to the formation of highly dispersed NiO nanoparticles embedded within the carbon matrix upon heating. rsc.orgresearchgate.net This technique can produce NiO@mesoporous carbon composites with high surface areas (503–802 m²/g) and uniform pore sizes. rsc.orgresearchgate.net Another approach involves using self-assembled monolayers (SAMs) to passivate the surface of NiO nanoparticle layers, which can reduce defects and improve the quality of the film for electronic applications. nih.gov

Interactive Table: Templating Methods for Nickel Oxide Nanostructures

| Template Type | Example Template Material | Synthesis Method | Resulting Nanostructure | Source(s) |

|---|---|---|---|---|

| Hard Template | Ion-Exchange Resin (SAC/WAC) | Ion-fixation and reduction | Nanoparticles embedded in polymer matrix (19-40 nm) | nih.gov |

| Soft Template | Vermicelli / Black Tea | Green Synthesis | Nanosheets, Nanoclusters | researchgate.net |

| Soft Template | Urea / 2-hydroxyethyl cellulose | Hydrothermal | Uniform nanoparticles | ekb.eg |

| Self-Assembly | Lignin-derived polymers | Liquid Crystalline Phase Templating | Dispersed NiO nanoparticles in mesoporous carbon | rsc.orgresearchgate.net |

| Self-Assembly | Benzoic Acid Derivatives | Self-Assembled Monolayer (SAM) | Passivated NiO nanoparticle film | nih.gov |

Doping Strategies for Modifying Nickel Oxide Architectures with Silver

Doping nickel oxide (NiO) with silver (Ag) is a key strategy to deliberately alter its intrinsic properties, particularly its electrical and optical characteristics. By introducing silver ions into the NiO lattice, it is possible to create p-type semiconductors with enhanced conductivity and tailored band gaps. chalcogen.rohep.com.cn A variety of methods are employed to achieve uniform doping.

Common synthesis techniques for producing silver-doped nickel oxide (Ag-doped NiO) include:

Solution Combustion: This method involves the exothermic reaction of an aqueous solution containing metal nitrates (e.g., nickel nitrate and silver nitrate) and a fuel (e.g., aloe vera extract). nih.govresearchgate.nettandfonline.com The process is rapid and yields crystalline nanoparticles. Studies have reported the synthesis of Ag-doped NiO with varying molar percentages (1-9 mol%) using this technique. nih.govtandfonline.com

Chemical Pyrolysis / Spray Pyrolysis: In this method, a precursor solution is sprayed onto a heated substrate. The droplets undergo solvent evaporation and thermal decomposition to form a thin film of the desired material. chalcogen.ro This technique has been used to grow Ag-doped NiO films on glass substrates, with silver content influencing the film's structural and optical properties. chalcogen.ro

Sol-Gel Method: This wet-chemical technique involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and subsequent gelation. nih.gov It has been successfully used to synthesize NiO:Ag films that, after calcination, exhibit high work functions (5.53 eV) and stable conductive regions, making them suitable for electronic devices. nih.gov

Co-sputtering: This physical vapor deposition method uses a NiO target and high-purity silver sheets simultaneously. This allows for precise control over the amount of silver doping by adjusting the number of silver sheets, thereby modifying the electrical conductivity of the resulting film. hep.com.cn

Research findings indicate that silver doping significantly impacts NiO's properties. Increasing the concentration of the silver dopant generally leads to a decrease in electrical resistivity. hep.com.cn For instance, co-sputtering has been shown to decrease the average resistivity of NiO films from 48.25 Ω·cm to 0.09 Ω·cm with 4.8% silver doping. hep.com.cn The optical band gap is also tunable; it has been observed to decrease from 3.41 eV for pure NiO to 3.21 eV for 9 mol% Ag-doped NiO in one study, while another reported an increase from 2.48 eV (pure NiO) to 2.62 eV (8% Ag-doped NiO). nih.govtandfonline.com This variation highlights the sensitivity of the material's properties to the specific synthesis conditions.

Interactive Table: Effect of Silver Doping on Nickel Oxide Properties

| Doping Method | Ag Dopant Conc. | Precursors | Key Findings | Source(s) |

|---|---|---|---|---|

| Chemical Pyrolysis | 2%, 4% | Nickel Chloride, Silver Nitrate | Grain size decreased from 97.78 nm (pure) to 76.32 nm (4% Ag). Band gap decreased to 3.55 eV (4% Ag). | chalcogen.ro |

| Solution Combustion | 2, 4, 6, 8 mol% | Nickel Nitrate, Silver Nitrate, Aloe Vera | Band gap increased from 2.48 eV (pure) to 2.62 eV (8% Ag). 6% Ag-doped sample showed 98% photodegradation of Fast Blue dye. | nih.govnih.gov |

| Solution Combustion | 1, 3, 5, 7, 9 mol% | Nickel Nitrate, Silver Nitrate, Aloe Vera | Band gap decreased from 3.41 eV (pure) to 3.21 eV (9% Ag). | tandfonline.com |

| Sol-Gel | Not specified | Not specified | Calcined NiO:Ag film achieved a high work function of 5.53 eV. | nih.gov |

| Co-sputtering | 1.2, 2.4, 3.6, 4.8% | NiO target, Ag sheets | Resistivity decreased from 48.25 Ω·cm (pure) to 0.09 Ω·cm (4.8% Ag). | hep.com.cn |

Core-Shell Nanoparticle Design and Fabrication

The most common fabrication strategies are wet-chemical methods, which include:

Liquid-Phase Reduction: This is a versatile technique where metal ions are reduced in a solution to form nanoparticles. For Ni@Ag structures, this is often a two-step process. First, nickel nanoparticles are prepared by reducing a nickel salt (e.g., nickel acetate) with a reducing agent like hydrazine (B178648) hydrate. tandfonline.comresearchgate.net Subsequently, the pre-formed Ni cores are dispersed in a solution containing a silver salt (e.g., silver nitrate), and a second reducing agent (e.g., glucose and tartaric acid) is added to deposit a silver shell onto the nickel surface. tandfonline.com This method allows for the effective tuning of the silver shell's thickness. researchgate.netresearchgate.net

Transmetalation (Galvanic Displacement): This simple and cost-effective method leverages the difference in electrochemical potentials between nickel and silver. nih.govdovepress.com It is a two-step process where nickel cores are synthesized first, often using a strong reducing agent like sodium borohydride (NaBH₄). researchgate.netnih.gov These Ni cores are then introduced into a solution of silver nitrate. Because nickel is more electropositive than silver, the nickel atoms on the surface of the core act as the reducing agent for the silver ions, causing silver to deposit as a shell while nickel atoms are oxidized. researchgate.netnih.govtandfonline.com This process is self-limiting and can create a complete, protective shell over the core. tandfonline.com

The precise control over the size of the nickel core and the thickness of the silver shell is a critical aspect of the synthesis. Researchers have demonstrated that by adjusting the concentration of the silver precursor, the thickness of the Ag shell can be controlled, leading to Ni@Ag nanoparticles with varying core diameters (e.g., 50-210 nm) and shell thicknesses (e.g., 10-45 nm). nih.govnih.gov

Interactive Table: Synthesis Methods for Ni-Ag Core-Shell Nanoparticles

| Fabrication Method | Core/Shell Precursors | Reducing Agent(s) | Stabilizer/Other Reagents | Resulting Dimensions | Source(s) |

|---|---|---|---|---|---|

| Liquid-Phase Reduction | Nickel Acetate / Silver Nitrate | Hydrazine Hydrate, Glucose, Tartaric Acid | Hydrochloric Acid (for cleaning Ni) | Spherical particles | tandfonline.com |

| Transmetalation | Nickel Chloride / Silver Nitrate | Sodium Borohydride (NaBH₄) | Citric Acid, Aminomethyl propanol | Ni Core: ~180-420 nm; Ag Shell: ~20-45 nm | nih.gov |

| Transmetalation | Nickel Salt / Silver Nitrate | Sodium Borohydride (NaBH₄) | Polymeric stabilizer | Ni Core: ~50-210 nm; Ag Shell: ~10-20 nm | nih.gov |

| Successive Reduction | Nickel Chloride / Silver Nitrate | Hydrazine | Ethylene (B1197577) Glycol (solvent) | Ni Core: 6.2 nm; Ag Shell: 0.85 nm | nih.gov |

| Microemulsion | Nickel Nitrate / Silver Nitrate | Sodium Borohydride (NaBH₄) | Polyoxyethylene nonylphenol (surfactant) | Uniform core-shell structures | iphy.ac.cn |

Comprehensive Characterization Techniques for Nickel Silver Oxide Materials

Structural and Crystallographic Analysis

Understanding the atomic arrangement and physical form of nickel silver oxide is fundamental. Techniques in this category probe the crystalline structure, size, shape, and surface landscape of the material.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a primary and non-destructive technique used to identify the crystalline phases and determine the lattice parameters of this compound materials. ucmerced.edu By bombarding the material with X-rays and analyzing the diffraction pattern, researchers can identify the specific crystal structures present. For instance, in binary (NiO)x(Ag2O)1−x nanoparticles synthesized via a thermal treatment route, XRD analysis confirmed the presence of cubic and hexagonal phases for NiO and a cubic phase for Ag2O. researchgate.net The analysis of diffraction peak positions allows for the precise calculation of lattice parameters, which are the dimensions of the unit cell. mpg.de Furthermore, the broadening of XRD peaks can be used to estimate the crystallite size, a key parameter for nanomaterials. Studies have shown that for this compound nanoparticles, the crystallite size can be influenced by synthesis conditions, such as calcination temperature. utm.my For example, as the calcination temperature of (NiO)0.4(Ag2O)0.6 nanoparticles increased from 500 °C to 800 °C, the crystallite size increased from 25.4 nm to 37.0 nm. utm.my

Interactive Table: XRD Findings for (NiO)x(Ag2O)1-x Nanoparticles

| Composition (x) | NiO Phase | Ag2O Phase | Reference |

|---|---|---|---|

| 0.2 | Hexagonal | Cubic | researchgate.net |

| 0.4 | Cubic | Cubic | researchgate.netutm.my |

| 0.6 | Cubic | Cubic | researchgate.net |

| 0.8 | Hexagonal | Cubic | researchgate.net |

Electron Microscopy (SEM, TEM, HRTEM) for Morphology and Nanostructure Elucidation

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of this compound materials at high resolution.

Scanning Electron Microscopy (SEM) provides detailed images of the surface morphology. For instance, SEM has been used to observe the two distinct shapes in this compound materials: NiO doped with porous Ag2O nanosheets. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the determination of particle size and shape. mdpi.com TEM analysis of (NiO)0.4(Ag2O)0.6 nanoparticles revealed that the mean particle size increased from 26.0 nm to 38.5 nm as the calcination temperature was raised from 500 °C to 800 °C. utm.my This technique has also been used to evaluate the particle size of mixed silver-nickel oxide (AgNiO2), which was found to range from 23.0 to 45.0 nm. researchgate.netresearchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-level resolution, enabling the visualization of crystal lattice fringes and defects. mdpi.com This level of detail is crucial for understanding the crystalline quality and atomic arrangement within individual nanoparticles. mdpi.com

Interactive Table: Particle Size of this compound Nanoparticles Determined by TEM

| Material | Calcination Temperature (°C) | Mean Particle Size (nm) | Reference |

|---|---|---|---|

| (NiO)0.4(Ag2O)0.6 | 500 | 26.0 | utm.my |

| (NiO)0.4(Ag2O)0.6 | 800 | 38.5 | utm.my |

| AgNiO2 | Not specified | 23.0 - 45.0 | researchgate.netresearchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of this compound at the nanoscale. nist.gov By scanning a sharp tip over the material's surface, AFM generates a three-dimensional map of the surface, revealing features such as roughness, grain size, and other topographical details. lambdaphoto.co.uk This technique is particularly useful for providing quantitative data on surface roughness parameters. sciopen.com For instance, AFM has been employed to examine the surface topography of Ag-doped NiO films, showing that surface roughness decreased with increasing Ag content. chalcogen.ro The ability of AFM to operate in various environments and on both conducting and insulating materials makes it a versatile technique for surface analysis. nist.gov

Compositional and Chemical State Probing

Determining the elemental makeup and the oxidation states of the constituent elements is crucial for a complete understanding of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical or oxidation states of the elements within the top few nanometers of the material's surface. ntu.edu.twbris.ac.uk In the study of mixed silver-nickel oxide (AgNiO2), XPS revealed the presence of a single oxidized silver state alongside a combination of Ni²⁺ and Ni³⁺ species on the surface. researchgate.net For binary (NiO)0.4(Ag2O)0.6 nanoparticles, XPS analysis confirmed the presence of Ag, Ni, and O. utm.my The binding energies of the Ag 3d, Ni 2p, and O 1s core levels provide definitive information about their oxidation states. utm.my For example, binding energies for Ag 3d5/2 at 368.3 eV and Ag 3d3/2 at 374.3 eV are characteristic of Ag2O. utm.my

Interactive Table: XPS Binding Energies for (NiO)0.4(Ag2O)0.6 Nanoparticles

| Element | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Ag | 3d5/2 | 368.3 | utm.my |

| Ag | 3d3/2 | 374.3 | utm.my |

| Ni | 2p | 855.5, 862.0, 872.9, 880.9 | utm.my |

| O | 1s | 529.4 | utm.my |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with scanning or transmission electron microscopes, is used to determine the elemental composition of a sample. thermofisher.comnih.gov When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. thermofisher.com By analyzing the energy of these X-rays, EDX can identify the elements and their relative abundance. This technique has been used to confirm the purity of synthesized this compound nanoparticles, showing they are composed of nickel (Ni), silver (Ag), and oxygen (O). researchgate.netresearchgate.net EDX mapping can also provide a visual representation of the spatial distribution of these elements within the material, confirming a homogeneous distribution. acs.org

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups and chemical bonds present in a material. In the analysis of silver-doped nickel oxide nanoparticles, FTIR spectra confirm the core structure and the influence of the dopant.

Typically, the FTIR spectrum of pure NiO nanoparticles shows characteristic absorption bands corresponding to the vibrations of its chemical bonds. A prominent band observed around 460-900 cm⁻¹ is attributed to the Ni-O stretching vibrations, which confirms the formation of the nickel oxide lattice. royalsocietypublishing.org When silver is incorporated into the NiO structure, additional or shifted bands can be observed. For instance, studies have reported bands in the range of 460–900 cm⁻¹ that correspond to the stretching vibrations of both Ni–O and Ag–O bonds. royalsocietypublishing.org

In nanoparticles synthesized using green methods, such as with plant extracts, FTIR analysis also reveals the role of biomolecules in the capping and stabilization of the nanoparticles. ccsenet.orgmdpi.com For example, a broad peak around 3410 cm⁻¹ indicates the presence of O-H stretching from phenols and other compounds from the extract, while peaks at ~1641 cm⁻¹ can be assigned to N-C=O stretching of amide groups, suggesting these functional groups are involved in the nanoparticle synthesis. ccsenet.org The presence of these organic residues can be distinguished from the fundamental metal-oxygen bonds that appear at lower wavenumbers. mdpi.com

Table 1: Representative FTIR Peak Assignments for Silver-Doped Nickel Oxide

| Wavenumber (cm⁻¹) | Bond/Functional Group Assignment | Reference |

|---|---|---|

| ~3440 | O-H Stretching (surface adsorbed water/hydroxyls) | mdpi.com |

| ~1620-1641 | N-C=O Stretching (Amide I, from synthesis) | ccsenet.orgmdpi.com |

| ~1381 | C-H Bending | mdpi.com |

| 460-900 | Ni-O and Ag-O Stretching Vibrations | royalsocietypublishing.org |

Spectroscopic Investigations of Electronic Transitions and Luminescence

Spectroscopic techniques that probe the electronic structure are vital for understanding the optical properties of this compound materials, which are important for applications like photocatalysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the optical absorption properties and to determine the optical band gap of semiconductor materials. For nickel oxide, a wide bandgap semiconductor, the introduction of silver as a dopant can significantly alter its electronic structure and, consequently, its absorption characteristics.

Pure NiO nanoparticles typically exhibit a maximum absorption peak in the UV region, for instance, around 345 nm. royalsocietypublishing.org The position of this peak can be used to calculate the material's band gap energy. Studies have shown that doping NiO with silver often leads to a red shift, meaning the absorption peak moves to longer wavelengths. royalsocietypublishing.org For example, doping with silver has shifted the absorption peak to the 365-369 nm range. royalsocietypublishing.org This shift indicates a change in the electronic band structure.

The optical band gap (Eg) is a key parameter determined from UV-Vis data, often using a Tauc plot. For pure NiO, reported band gaps are typically in the range of 3.21 eV to 3.41 eV. royalsocietypublishing.org Upon doping with silver, a decrease in the band gap is commonly observed. For instance, the band gap of NiO was found to decrease from 3.21 eV to a range of 3.03-2.87 eV after doping with various concentrations of silver. royalsocietypublishing.org In another study, the band gap of pure NiO was 2.48 eV, which increased to between 2.57 and 2.62 eV upon silver doping, indicating that the effect can depend on the synthesis method and dopant concentration. nih.govnih.gov

Table 2: Optical Band Gap of NiO and Ag-Doped NiO

| Material | Dopant Concentration (mol%) | Band Gap (eV) | Reference |

|---|---|---|---|

| Pure NiO | 0 | 3.41 | |

| Ag-doped NiO | 1-9 | 3.21 | |

| Pure NiO | 0 | 3.21 | royalsocietypublishing.org |

| Ag-doped NiO | 0.1-0.5 (wt%) | 2.87 - 3.03 | royalsocietypublishing.org |

| Pure NiO | 0 | 2.48 | nih.govresearchgate.net |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy provides insights into the efficiency of charge carrier separation and recombination in a material. When a semiconductor absorbs a photon with energy greater than its band gap, an electron-hole pair is created. The subsequent recombination of this pair can release energy in the form of light (luminescence).

The PL spectrum of silver-doped NiO thin films has shown a near-band-edge emission in the ultraviolet region and a weaker blue-green emission peak at approximately 458.5 nm. researchgate.net In other studies, PL spectra have revealed peaks at 420 nm (violet emission) and 485 nm (blue emission). researchgate.net These emissions are often related to electron transitions from the conduction band to various defect levels within the band gap.

A reduction in PL intensity can indicate a lower recombination rate of electron-hole pairs, which is a desirable characteristic for applications such as photocatalysis. Research has shown that doping NiO with an optimal concentration of silver (e.g., 0.3 wt%) can effectively reduce PL intensity. royalsocietypublishing.org This suggests that the silver dopant introduces defect levels and surface trap states that enhance the separation of charge carriers, thereby improving the material's quantum efficiency. royalsocietypublishing.org

Electrochemical Characterization Methods

Electrochemical methods are essential for evaluating the performance of this compound materials as electrodes in applications like supercapacitors and electrocatalysts.

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is used to study the redox behavior and charge storage capacity of an electrode material. In a typical three-electrode setup with an Ag/AgCl reference electrode in a KOH electrolyte, CV curves for Ag-doped NiO show distinct redox peaks. rsc.org These peaks are associated with the Faradaic reaction of Ni(II) oxidizing to Ni(III) (NiO to NiOOH) and the corresponding reduction. rsc.org

The introduction of silver into the NiO matrix has been shown to significantly enhance electrochemical performance. Doping NiO/CNT composites with silver increased the faradaic current from 12 mA cm⁻² to 50 mA cm⁻² in the presence of ethanol (B145695), indicating superior electrocatalytic activity. rsc.org The specific capacitance, a measure of charge storage ability, is also greatly improved. For instance, a 6 mol% Ag-doped NiO electrode exhibited a high specific capacitance of 535 F g⁻¹ at a current density of 1 A g⁻¹. nih.govnih.govresearchgate.net

Chronoamperometry, which measures the current response at a constant potential over time, is used to assess the electrochemical stability of the material. Ag-doped NiO electrodes have demonstrated excellent long-term stability, retaining over 92% of their initial capacitance after 2000 charge-discharge cycles. nih.govnih.gov

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the charge transfer kinetics and internal resistance of an electrode-electrolyte interface. The results are often visualized in a Nyquist plot.

The Nyquist plot for NiO-based materials typically consists of a semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a straight line at low frequencies, related to diffusion processes. rsc.org The Rct value is a critical parameter indicating how easily charge can transfer at the electrode surface.

Studies have shown that doping with silver significantly reduces the charge transfer resistance. For example, the Rct for pure NiO was measured at 425 Ohm, while for a 25% Ag-doped NiO/CNT composite, it dropped to 135 Ohm. rsc.org This lower resistance facilitates faster redox reactions, which is consistent with the enhanced performance observed in CV measurements. rsc.org This improvement in conductivity is a key reason for the superior electrochemical activity of silver-doped nickel oxide materials. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ag-doped NiO / NiO-Ag composite |

| Nickel(II) Oxide | NiO |

| Silver | Ag |

| Silver Oxide | Ag₂O |

| Nickel(III) oxyhydroxide | NiOOH |

| Potassium Hydroxide (B78521) | KOH |

| Ethanol | C₂H₅OH |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound materials. These methods involve monitoring changes in the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for investigating the thermal stability and decomposition pathways of this compound. By precisely measuring the change in mass of a sample as it is heated at a controlled rate, TGA provides valuable insights into the temperatures at which decomposition events occur and the nature of the resulting products.

Research on this compound with a delafossite (B1172669) structure (AgNiO₂) has shown that it possesses limited thermal stability. asme.orgias.ac.in TGA studies reveal that the decomposition of AgNiO₂ is a multi-step process. A study utilizing a heating rate of 10 °C min⁻¹ in air demonstrated that the material is stable up to approximately 290°C. ias.ac.in

The decomposition process begins with an initial weight loss observed at around 230°C, which is attributed to the reduction of AgNiO₂ to metallic silver (Ag) and nickel(III) oxide (Ni₂O₃). asme.org A further decrease in mass occurs at approximately 290°C, and the weight stabilizes beyond 680°C, indicating the complete decomposition to elemental silver and nickel(II) oxide (NiO). asme.org

Detailed TGA findings for AgNiO₂ are summarized in the table below:

| Temperature Range | Weight Loss (%) | Decomposition Products |

| ~230 °C | 4.02% | Ag + 0.5 Ni₂O₃ |

| ~290 °C | 4.00% | Ag + NiO |

| Total | 8.02% |

This interactive table summarizes the key decomposition stages of AgNiO₂ as determined by TGA. The data highlights the sequential reduction of the compound. asme.orgias.ac.in

The total experimental weight loss of 8.22% is in strong agreement with the calculated theoretical value of 8.02%, confirming the proposed decomposition pathway. ias.ac.in These findings underscore why attempts to synthesize AgNiO₂ at higher temperatures (400-450°C) often result in the formation of Ag and NiO instead. ias.ac.in

In studies involving binary nickel and silver oxides, such as (NiO)₀.₄(Ag₂O)₀.₆ nanoparticles synthesized via a thermal treatment method, TGA was employed to determine the optimal calcination temperature. The TGA curves for the precursor materials, including nickel nitrate (B79036), silver nitrate, and polyvinylpyrrolidone (B124986) (PVP), showed several weight loss stages. An initial loss above 200°C was attributed to trapped moisture, followed by the breakdown of organic compounds at 300°C and below 400°C.

It is important to note that the thermal behavior can be influenced by the synthesis method and the presence of other components. For instance, the interaction of AgNiO₂ with carbon monoxide (CO) at temperatures below 100°C can lead to the accumulation of carbonate-like species on the surface. aip.org Above 150°C, the mixed oxide structure begins to break down, forming individual particles of metallic silver and oxidized nickel. aip.org Similarly, under a mixture of ethylene (B1197577) and oxygen, the appearance of metallic silver is observed at temperatures above 150°C, with the destruction of the delafossite structure occurring at 250°C.

Research on Functional Applications of Nickel Silver Oxide Compounds

Catalysis and Electrocatalysis

Nickel silver oxide compounds have demonstrated considerable potential as catalysts and electrocatalysts in a variety of chemical transformations. Their multicomponent nature often leads to synergistic effects, enhancing catalytic activity and selectivity beyond that of their individual constituent metals.

Selective Oxidation Reactions (e.g., Ethylene (B1197577) Epoxidation)

The selective oxidation of ethylene to ethylene oxide is a crucial industrial process, and silver-based catalysts are the industry standard. mdpi.com Research has shown that the introduction of nickel into silver catalysts can significantly enhance the selectivity of this reaction. researchgate.netnih.govx-mol.net A mixed oxide of silver and nickel, AgNiO2, synthesized via co-precipitation, has demonstrated activity for ethylene epoxidation at room temperature with high selectivity (up to 70%). researchgate.netrsc.org The structure of AgNiO2 contains stacking faults and silver vacancies, leading to a nonstoichiometric oxide. researchgate.netrsc.org In this compound, the silver exists in a state intermediate between Ag2O and elemental silver (Agδ+), while nickel is in a highly oxidized state (Ni3+). rsc.org

The mechanism involves the bifunctional nature of the AgNiO2 nanoparticles. The silver component acts as the active site for the selective oxidation of ethylene, while the nickel oxide component (Ni2+) stabilizes oxygen species, thereby preventing over-oxidation to carbon dioxide. mdpi.com At room temperature, the delafossite (B1172669) structure of AgNiO2 provides a stable interface for the activation of ethylene and oxygen, leading to efficient ethylene oxide synthesis. mdpi.com However, at temperatures above 150°C, the structure can partially decompose into metallic silver and nickel oxide, which reduces the selectivity towards ethylene oxide. mdpi.com

Theoretical and experimental studies have shown that doping silver with a small atomic ratio of nickel (e.g., 1:200 Ni to Ag) can increase the selectivity of ethylene epoxidation by approximately 25% without the need for a chlorine co-flow, which is typically used in industrial processes. researchgate.netnih.gov This nickel doping facilitates the activation of molecular oxygen without binding atomic oxygen too strongly, which is a key factor in achieving high selectivity. researchgate.netx-mol.net The presence of nickel helps to stabilize unselective nucleophilic oxygen, further enhancing the desired reaction pathway. researchgate.netnih.gov

Table 1: Effect of Nickel on Ethylene Epoxidation Selectivity

| Catalyst System | Key Findings | Selectivity Enhancement | Reference |

| AgNiO2 | Room temperature activity with up to 70% selectivity. | - | researchgate.netrsc.org |

| Ni-doped Ag (1:200 Ni:Ag) | ~25% increase in selectivity without chlorine. | ~25% | researchgate.netnih.gov |

| Ni-doped Ag with Chlorine | Acts cooperatively with Cl for a further initial increase. | Additional 10% | nih.govx-mol.net |

Hydrogen Evolution and Oxidation Reactions

Nickel-silver alloys have emerged as promising electrocatalysts for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) in alkaline electrolytes, which are fundamental processes in fuel cells and water electrolyzers. researchgate.netrsc.orgosti.gov Theoretical predictions based on the free energy of adsorbed hydrogen intermediates suggest that alloying nickel and silver can create more active catalysts. researchgate.netrsc.org

Experimental studies have validated these predictions. Binary nickel-silver alloys, synthesized through methods like electron-beam physical vapor co-deposition to overcome the natural insolubility of the two metals, have shown enhanced activity compared to pure nickel. researchgate.netrsc.org For instance, a Ni0.75Ag0.25 alloy demonstrated approximately twice the hydrogen evolution activity per geometric area compared to pure nickel, with comparable stability and hydrogen oxidation activity. researchgate.netrsc.org

Density functional theory calculations support these experimental findings, indicating that the bulk alloying of nickel and silver creates a variety of adsorption sites. researchgate.netrsc.org Some of these sites possess near-optimal hydrogen binding energy, which is a critical factor for efficient HER and HOR catalysis. researchgate.netrsc.org The presence of both metallic Ni and NiO is considered advantageous for the reaction, while the formation of α-Ni(OH)2 can block active sites. osti.gov

Ethanol (B145695) Oxidation Catalysis

In the realm of direct ethanol fuel cells (DEFCs), nickel-based nanomaterials are considered strong candidates for the electrochemical oxidation of ethanol due to their high catalytic activity and stability in alkaline media. rsc.org The addition of silver to nickel oxide catalysts has been shown to significantly enhance their performance. rsc.org

For example, a nanocomposite of silver-decorated nickel oxide nanoflakes on carbon nanotubes (Ag/NiO/CNT) has demonstrated superior electrocatalytic activity for ethanol oxidation. rsc.org The presence of silver greatly enhances the catalytic activity of the NiO/CNT nanocomposite. rsc.org A composite with a 25% weight ratio of silver showed a five-fold increase in the electrochemical oxidation current density compared to the NiO/CNT material alone. rsc.org The synergy between copper and nickel has also been reported to be beneficial for ethanol oxidation. mdpi.com The addition of copper to nickel-based catalysts can increase activity by filling the d-band vacancy of nickel and suppressing the formation of less active γ-NiOOH. mdpi.com

Table 2: Performance of Nickel-Silver Based Catalysts in Ethanol Oxidation

| Catalyst System | Ethanol Concentration | Current Density (mA cm⁻²) | Improvement Factor | Reference |

| NiO/CNTs | 300 mM | 10 ± 0.34 | - | rsc.org |

| Ag 25%/NiO/CNTs | 300 mM | 57.1 ± 0.2 | 5-fold | rsc.org |

Ammonia (B1221849) Oxidation Processes

Nickel-based materials are also being investigated for the electrochemical oxidation of ammonia, a process relevant for ammonia removal and energy production. researchgate.net Nickel itself is not catalytically active for ammonia oxidation until it is electrochemically converted to nickel oxyhydroxide (NiOOH) at approximately 1.3 V vs. RHE. researchgate.net

The introduction of silver can influence the process. Electrodes synthesized by electroplating silver nanoparticles on a nickel substrate (Ag/Ni) have been studied for direct ammonia oxidation. researchgate.net The catalytic activity is mediated by the reversible redox couples of AgO/Ag2O and NiOOH/Ni(OH)2. researchgate.net The formation of a thin layer of Ni(OH)2 with oxygen vacancies on the nickel foam anode surface has been shown to be effective in the dimerization of intermediate products in ammonia oxidation to form N2. researchgate.net

In the context of industrial ammonia oxidation, such as the Ostwald process for nitric acid production, nickelates like LaNiO3 and NdNiO3 have been identified as superior materials for capturing platinum lost from the primary catalyst gauzes. mdpi.com

Catalytic Reduction of Organic Dyes and Nitroaromatics

Nickel and silver nanoparticles, individually and in combination, have been explored for the catalytic reduction of environmental pollutants like organic dyes and nitroaromatics. These reactions often utilize a reducing agent such as sodium borohydride (B1222165) (NaBH4). jwent.netd-nb.info

While some studies have compared the catalytic efficacy of copper, nickel, and silver nanoparticles in the photodegradation of dyes, showing a trend of Cu > Ag > Ni, other research highlights the effectiveness of nickel-based catalysts. jwent.net For instance, nickel oxide nanoparticles supported on ordered mesoporous carbon (NiO/CMK-3) have demonstrated high activity in the reduction of methylene (B1212753) blue. nih.gov

In the reduction of nitroaromatics, nickel nanoparticles supported on various materials have been successfully employed. researchgate.netfrontiersin.org The mechanism is believed to involve the formation of a Ni-H species from the cleavage of a B-H bond in NaBH4, which then facilitates the reduction of the nitro group. researchgate.net

Electrochemical Sensing and Biosensing Applications

The electrocatalytic properties of this compound compounds also make them suitable for the development of electrochemical sensors and biosensors. nih.govmdpi.com These sensors leverage the catalytic oxidation or reduction of target analytes at the electrode surface, generating a measurable electrical signal.

Nickel oxide's reversible redox nature and capacitive behavior are beneficial for sensor applications, although its performance can be limited by low electrical conductivity. acs.org The addition of metallic silver improves the conductivity, enhances the diffusion of electrolyte ions, and increases the utilization of electroactive sites in the nickel oxide-modified electrodes. acs.org

A variety of nickel-silver-based nanocomposites have been developed for sensing applications. For example, a sensor based on metallic silver-enriched nickel oxide on graphitic carbon nitride (Ag/NiO/g-CN) has been used for the electrochemical detection of synthetic vanillin, demonstrating a low detection limit and a broad linear range. acs.org Similarly, a composite of silver-nickel oxyhydroxide (Ag-NiOOH) nanorods has been synthesized for the non-enzymatic detection of urea (B33335). researcher.liferesearchgate.net In this application, the presence of Ni3+ ions is crucial for improving the electrooxidation performance. researcher.liferesearchgate.net

Furthermore, nickel foam modified with reduced graphene oxide and silver nanoparticles has been used to create a selective and sensitive electrochemical sensor for gastrodin. doi.org Silver nanoparticles/bismuth oxybromide modified graphite (B72142) electrodes have also been employed for the detection of nickel ions in aqueous solutions. researchgate.net

Energy Conversion and Storage Systems

This compound composites are under investigation for their potential roles in enhancing the performance and durability of fuel cells, particularly Solid Oxide Fuel Cells (SOFCs) and Direct Ethanol Fuel Cells (DEFCs).

In SOFCs, which operate at high temperatures, materials for components like interconnects and electrodes must exhibit stability and high conductivity. pitt.edumdpi.compitt.edu Nickel is a common material for anodes and interconnects due to its catalytic activity and affordability. mdpi.commdpi.com However, pure nickel can be susceptible to degradation over time. pitt.edu Silver is also used, especially for current collection, but it can be unstable at high operating temperatures. mdpi.comresearchgate.net

Researchers have explored mixtures of nickel oxide (NiO) and silver (Ag) as a potential cathode contact material. A composition of 80 mol% NiO and 20 mol% Ag has been shown to yield an acceptable area-specific resistance of 2.24 mΩ cm² at 800°C while reducing weight loss, which is a concern with pure silver. researchgate.net The addition of NiO is intended to mitigate the evaporation of silver and maintain low resistivity during operation. researchgate.net Studies on nickel-silver composites for SOFC interconnects have shown that while silver can be unstable, nickel remains stable in the simulated interconnect environment. researchgate.net

In the realm of DEFCs, which use ethanol as a fuel, the focus is on developing efficient and cost-effective electrocatalysts for the ethanol oxidation reaction (EOR). Nickel-based nanomaterials are promising candidates due to their high electrocatalytic activity in alkaline media. nih.govrsc.org To further enhance performance, researchers have created nanocomposites of nickel oxide with carbon nanotubes (CNTs) and decorated them with silver. nih.govrsc.org

A study on a silver-decorated nickel oxide nanoflake/carbon nanotube nanocomposite (Ag/NiO/CNT) demonstrated a significant improvement in EOR. nih.govrsc.org The nanocomposite with a 25% weight ratio of silver showed a five-fold increase in current density compared to the NiO/CNT composite without silver. nih.govrsc.org Specifically, at an ethanol concentration of 300 mM, the Ag(25%)/NiO/CNT catalyst achieved an electrochemical oxidation current density of 57.1 ± 0.2 mA cm⁻². nih.govrsc.org This enhancement is attributed to a synergistic effect between the components. nih.gov The addition of oxides like NiO to palladium-based catalysts has also been shown to significantly promote catalytic activity for alcohol electrooxidation in alkaline media. ekb.eg

Table 1: Performance of this compound Composites in Fuel Cells

| Fuel Cell Type | Component | Material Composition | Key Finding | Reference |

|---|---|---|---|---|

| SOFC | Cathode Contact | 80 mol% NiO, 20 mol% Ag | Acceptable ASR (2.24 mΩ cm² at 800°C) with reduced weight loss. | researchgate.net |

| DEFC | Electrocatalyst | Ag(25%)/NiO/CNTs | 5-fold increase in current density for ethanol oxidation compared to NiO/CNTs. | nih.govrsc.org |

| DEFC | Electrocatalyst | Pd-NiO/C (6:1 w:w) | Showed the most activity for ethanol oxidation reaction among tested catalysts. | ekb.eg |

This compound materials are being actively researched for their use as electrode materials in both batteries and supercapacitors, demonstrating significant potential for enhancing energy storage capabilities.

In the field of lithium-ion batteries (LIBs), particularly those with nickel-rich cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), surface coatings are employed to improve electrochemical performance. mdpi.com A facile and scalable method involves coating the NCM811 material with silver nanoparticles. mdpi.com This Ag coating has been shown to result in less cation mixing and better kinetics, attributed to the protective nature and higher electronic conductivity of the silver layer. mdpi.com An Ag-coated NCM811 cathode delivered an initial discharge capacity of 185 mAh·g⁻¹ and maintained 120 mAh·g⁻¹ after 100 cycles, outperforming the uncoated material. mdpi.com Another approach involves using a prelithiated silver nanoparticle/3D graphene aerogel as a high-energy anode, which, when paired with a Ni-rich cathode, can achieve a high energy density of ~290 Wh/kg. scienceasia.org